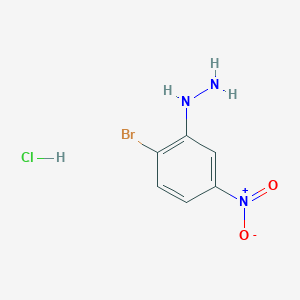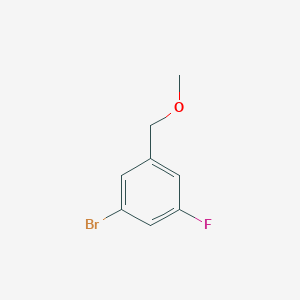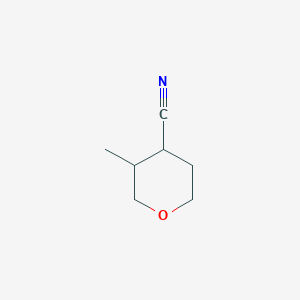
3-Methyloxane-4-carbonitrile
Overview
Description
Scientific Research Applications
Synthesis of Chromenes
- Summary of Application : The compound is used in the synthesis of chromenes, a class of oxygenated heterocyclic compounds. This is done in the presence of nano-cellulose/Ti(IV)/Fe3O4 as natural-based magnetic nano-catalysts under solvent-free conditions .
- Methods of Application : Various methods such as XRD, SEM, FT-IR, BET, EDX, TEM, TGA, and VSM were used to characterize the catalysts. The reaction of malononitrile, aldehyde, and dimedone, 4-hydroxycoumarine, or 2-naphthole at 70 °C under solvent-free conditions was used for the synthesis .
- Results or Outcomes : The spectroscopic methods used to determine the structure of the products include 13 C NMR, 1 H NMR, and FT-IR .
Synthesis of β-enaminonitrile
- Summary of Application : The compound 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile was synthesized via a reaction of 6-methoxynaphthalen-2-ol, 2,5-dichlorobenzaldehyde, and malononitrile in ethanolic piperidine solution under microwave irradiation .
- Methods of Application : The newly synthesized β-enaminonitrile was characterized by FT-IR, 1 H NMR, 13 C NMR, mass spectroscopy, elemental analysis, and X-ray diffraction data .
- Results or Outcomes : The tested molecule revealed promising cytotoxic activities against three cancer cell lines .
Corrosion Inhibitors
- Summary of Application : Derivatives of quinolone-3-carbonitrile were tested for their anti-corrosive properties for mild steel in a 1.0 M HCl medium .
- Methods of Application : The inhibition efficiencies were investigated using electrochemical techniques at different inhibitor’s concentrations and temperatures . The correlation between their molecular reactivity and inhibition efficiency was investigated by two methods (HF and DFT/B3LYP) with two basis sets (6-31+G(d) and 6-311++G(d,p)) in the gas phase and aqueous solution .
- Results or Outcomes : This study revealed that NPQC and FQC are good inhibitors, and the inhibition efficiency order was NPQC > FQC .
Medicinal Compounds
- Summary of Application : Heterocyclic compounds, such as those containing a carbonitrile group, are present in more than 85% of all physiologically active chemical compounds .
- Methods of Application : These compounds are synthesized through various chemical reactions and then tested for their physiological activity .
- Results or Outcomes : Many of these compounds have been found to have significant medicinal properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects .
Pyrazole Synthesis
- Summary of Application : Pyrazole and its derivatives are synthesized through a multicomponent reaction using SPVA as a heterogeneous acid catalyst . Pyrazole derivatives are known to exhibit antioxidant, antiandrogen, anesthetic, antidiabetic, antifungal, and anti-inflammatory activities . Additionally, some pyrazole derivatives show potential anticancer and antibacterial activities .
- Methods of Application : The synthesis protocol of SPVA catalyst includes functionalization . The SPVA catalyst was then tested for its activity toward a multicomponent reaction of aromatic aldehyde, malononitrile, and phenyl hydrazine .
- Results or Outcomes : The SPVA catalyst with sufficient acidic sites displayed appreciable catalytic performance yielding 89% of the desired pyrazole product under ambient reaction conditions .
Anti-Corrosive Properties
- Summary of Application : Two new derivatives of quinolone-3-carbonitrile were tested for their anti-corrosive properties for mild steel in a 1.0 M HCl medium .
- Methods of Application : The inhibition efficiencies were investigated using electrochemical techniques at different inhibitor’s concentrations and temperatures .
- Results or Outcomes : This study revealed that NPQC and FQC are good inhibitors, and the inhibition efficiency order was NPQC > FQC .
properties
IUPAC Name |
3-methyloxane-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-6-5-9-3-2-7(6)4-8/h6-7H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGCBCDISSWKHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCC1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyloxane-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 4-iodo-1-methyl-7-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1374351.png)
![2-Chloro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B1374352.png)
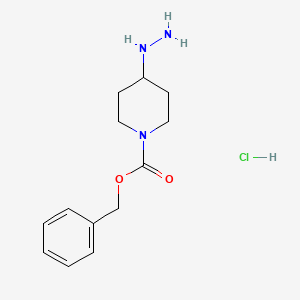
![2-[4-(Fluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1374357.png)
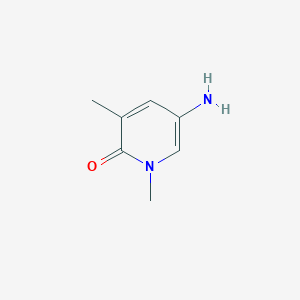
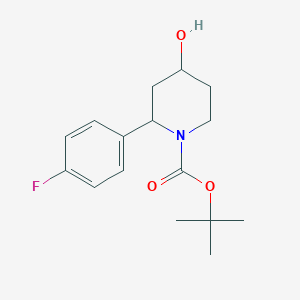
![2-methyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B1374362.png)
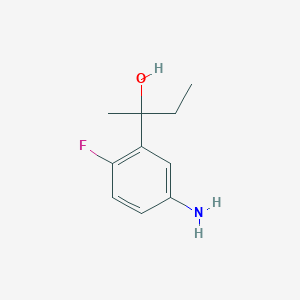
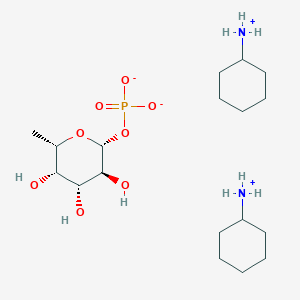
![7-Bromo-2-isopropyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1374368.png)
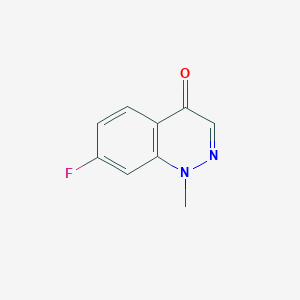
![4-[2-(Dimethylamino)ethyl]benzoic acid hydrochloride](/img/structure/B1374370.png)
